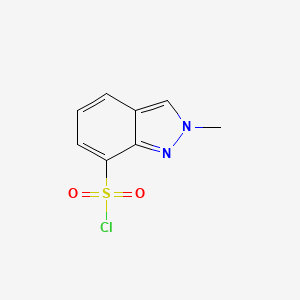

2-Methyl-2H-indazole-7-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methylindazole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-3-2-4-7(8(6)10-11)14(9,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGUGXQXIHUXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-indazole-7-sulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Methyl-2H-indazole-7-sulfonyl chloride, a valuable heterocyclic building block for drug discovery and development. The document details a multi-step synthesis commencing with the regioselective methylation of 7-nitroindazole, followed by nitro group reduction, and culminating in a modern Sandmeyer-type chlorosulfonylation. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the underlying chemical principles. Furthermore, a complete guide to the structural characterization of the final compound using modern spectroscopic techniques (NMR, IR, and MS) is presented, ensuring researchers can confidently verify the identity and purity of their material. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for the preparation of this important synthetic intermediate.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is best approached through a logical sequence of well-established chemical transformations. A retrosynthetic analysis reveals a clear and efficient pathway starting from commercially available 7-nitroindazole.

The primary disconnection targets the sulfonyl chloride moiety. This functional group is classically installed via a Sandmeyer-type reaction, which necessitates an arylamine precursor, specifically 7-amino-2-methyl-2H-indazole. The amino group, in turn, is readily accessible through the chemical reduction of a nitro group, pointing to 2-methyl-7-nitro-2H-indazole as a key intermediate. This intermediate can be prepared by the regioselective N-methylation of 7-nitroindazole. This entire strategic pathway is designed to control regiochemistry and maximize yields.

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: Experimental Protocols and Mechanistic Rationale

The forward synthesis is executed in three principal stages. Each stage is critical for achieving high purity and yield in the subsequent step.

Stage 1: Synthesis of 2-Methyl-7-nitro-2H-indazole

The critical challenge in this initial step is controlling the site of methylation on the indazole ring. N-alkylation of indazoles can occur at either the N1 or N2 position, with the N1-substituted product often being the thermodynamically favored isomer.[1] However, specific reaction conditions can be employed to favor the formation of the desired N2-isomer.

Reaction Scheme: (A schematic showing the methylation of 7-nitroindazole to form 2-methyl-7-nitro-2H-indazole)

Protocol:

-

To a stirred solution of 7-nitro-1H-indazole (1.0 eq) in a suitable solvent such as THF or DMF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and afford pure 2-methyl-7-nitro-2H-indazole.

Causality and Expertise:

-

Choice of Base and Solvent: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indazole N-H. The choice of solvent can influence the N1/N2 selectivity; polar aprotic solvents like DMF often favor N1 alkylation, while THF can provide a better ratio. Experimentation may be required to optimize this ratio.

-

Purification: Isomeric separation is crucial. The different polarity of the N1 and N2 isomers typically allows for effective separation via silica gel chromatography.

Stage 2: Synthesis of 7-Amino-2-methyl-2H-indazole

The reduction of the aromatic nitro group to an amine is a standard and high-yielding transformation. Several methods are effective, with tin(II) chloride reduction in ethanol or iron powder in acetic acid being common and reliable choices.

Reaction Scheme: (A schematic showing the reduction of 2-methyl-7-nitro-2H-indazole to 7-amino-2-methyl-2H-indazole)

Protocol:

-

Suspend 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, concentrate the solvent under reduced pressure.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (pH > 8) to neutralize the acidic reaction mixture and precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 7-amino-2-methyl-2H-indazole, which is often pure enough for the next step.

Causality and Expertise:

-

Reducing Agent: SnCl₂ is a classic and effective reagent for this transformation. It acts as a single-electron donor in an acidic medium to reduce the nitro group.

-

Workup: The basic workup is essential to remove the tin salts, which would otherwise complicate purification. The resulting amine is significantly more polar than the starting nitro compound, a fact that can be utilized for chromatographic monitoring.

Stage 3: Synthesis of this compound

This final, crucial step employs a Sandmeyer-type reaction. Traditional methods often use gaseous sulfur dioxide and copper(I) chloride.[2][3] However, modern protocols offer safer and more operationally simple alternatives by using stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[4][5][6]

Reaction Scheme: (A schematic showing the diazotization of 7-amino-2-methyl-2H-indazole followed by reaction with an SO₂ source and chloride to form the sulfonyl chloride)

Caption: Overall synthetic workflow for the target compound.

Protocol (Modern Sandmeyer Approach):

-

In a reaction vessel, dissolve 7-amino-2-methyl-2H-indazole (1.0 eq), DABSO (0.6 eq), and copper(II) chloride (CuCl₂, 5 mol%) in acetonitrile (MeCN).

-

Add concentrated hydrochloric acid (HCl, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl nitrite (t-BuONO, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. The formation of the highly energetic diazonium salt occurs in situ.[4][6]

-

After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours.

-

Upon reaction completion, pour the mixture into ice-water.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final compound.

Causality and Expertise:

-

Diazotization: tert-butyl nitrite in the presence of HCl is an effective organic-phase diazotizing agent, generating the required diazonium salt in situ. Strict temperature control is paramount to prevent the decomposition of this unstable intermediate.

-

SO₂ Source and Catalyst: DABSO provides a safe, solid source of SO₂. The copper catalyst (CuCl or CuCl₂) is essential for the single-electron transfer (SET) mechanism that facilitates the conversion of the diazonium salt to the sulfonyl radical, which then combines with SO₂ and chloride.[2][3]

-

Hydrolysis Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis back to the corresponding sulfonic acid.[3] Therefore, the workup must be performed efficiently and under non-aqueous conditions where possible after the initial quench.

Characterization and Data Analysis

Thorough characterization is required to confirm the structure and assess the purity of the synthesized this compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | - Singlet ~4.0-4.3 ppm (3H)- Three distinct aromatic signals in the ~7.0-8.5 ppm range (multiplets or doublets) | - The singlet corresponds to the N-CH₃ protons.- The aromatic signals confirm the substituted indazole core. The proton ortho to the electron-withdrawing SO₂Cl group is expected to be the most downfield. |

| ¹³C NMR | - ~8 distinct signals- N-CH₃ signal ~35-45 ppm- Aromatic signals ~110-150 ppm | - Confirms the carbon framework of the molecule. |

| IR Spectroscopy | - Strong bands at ~1380-1340 cm⁻¹- Strong bands at ~1190-1160 cm⁻¹- Strong band at ~600-500 cm⁻¹- Aromatic C-H stretches ~3100-3000 cm⁻¹ | - Asymmetric SO₂ stretch.[7]- Symmetric SO₂ stretch.[7]- S-Cl stretch.[8]- Presence of the aromatic ring. |

| Mass Spectrometry (EI or ESI) | - Molecular ion (M⁺) peak.- M+2 peak with ~1/3 the intensity of M⁺. | - Confirms the molecular weight.- The characteristic isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl).[7] |

Safety and Handling

-

Reagents: Handle strong bases (NaH), alkylating agents (methyl iodide), strong acids (HCl), and potentially hazardous intermediates with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. The in situ generation protocol described significantly enhances safety by keeping the concentration of this intermediate low.[4][6]

-

Sulfonyl Chlorides: Sulfonyl chlorides are reactive and moisture-sensitive. They can react with nucleophiles and should be handled in a dry environment.

Conclusion

This guide outlines a reliable and scalable three-stage synthesis for this compound. By leveraging a regioselective N-methylation, a standard nitro-group reduction, and a modern, safer Sandmeyer chlorosulfonylation, this protocol provides a clear path to this valuable synthetic intermediate. The detailed characterization data provides a benchmark for researchers to validate their results, ensuring the production of high-purity material suitable for applications in medicinal chemistry and beyond.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

-

Liana, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. [Link]

-

Liana, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles. Organic Letters.

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

- Singh, U. P., & Gahtori, P. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Charette, A. B., et al. (2015).

- Nazaré, M., et al. (2004). A Novel and Efficient Synthesis of 3-Amino-2H-indazoles. Synlett.

-

Various Authors. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Singh, U. P., & Gahtori, P. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride. PubChemLite. [Link]

-

Schmalz, H.-G., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. [Link]

-

Various Authors. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Schmalz, H.-G., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. ResearchGate. [Link]

-

Various Authors. (2012). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E. [Link]

-

Various Authors. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Various Authors. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]

-

Various Authors. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

Sources

- 1. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acdlabs.com [acdlabs.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-2H-indazole-7-sulfonyl chloride

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Methyl-2H-indazole-7-sulfonyl chloride. As this compound is not extensively documented in public spectral databases, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The content herein is structured to aid in the structural confirmation and characterization of this molecule post-synthesis, grounded in established principles of spectroscopic interpretation and data from analogous structures.

Introduction: The Significance of this compound

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] The introduction of a sulfonyl chloride group at the 7-position, combined with N-methylation at the 2-position, creates a versatile synthetic intermediate. The sulfonyl chloride moiety is a key functional group for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[3] The regiochemistry of the N-methylation (N2 vs. N1) significantly influences the molecule's electronic and steric properties, making unambiguous characterization essential.[4]

This guide will provide a detailed theoretical framework for the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data expected for this compound.

Predicted Spectroscopic Signatures

A thorough analysis of the molecular structure allows for the prediction of its key spectroscopic features. These predictions are based on established substituent effects and data from similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the N-methyl protons. The sulfonyl chloride group at C7 will exert a strong electron-withdrawing effect, significantly influencing the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~8.2-8.4 | Singlet | - | H3 of 2H-indazoles typically appears downfield.[5] |

| H4 | ~7.8-8.0 | Doublet of doublets | J ≈ 7.5-8.5, J ≈ 1.0-1.5 | Deshielded by the adjacent sulfonyl chloride group. |

| H5 | ~7.2-7.4 | Triplet | J ≈ 7.5-8.5 | Typical aromatic proton chemical shift. |

| H6 | ~7.6-7.8 | Doublet of doublets | J ≈ 7.5-8.5, J ≈ 1.0-1.5 | Influenced by the electron-withdrawing sulfonyl chloride. |

| N-CH₃ | ~4.0-4.2 | Singlet | - | N-methyl group on a heterocyclic ring. |

Note: Predictions are for a standard deuterated solvent like CDCl₃. Solvent effects can cause slight variations.

The carbon NMR spectrum will complement the proton data, providing information on all carbon atoms within the molecule. The chemical shifts of the indazole ring carbons are sensitive to the substitution pattern.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| C3 | ~122-125 | Shielded relative to C7a, typical for 2H-indazoles.[9] |

| C3a | ~125-128 | Bridgehead carbon adjacent to the benzene ring. |

| C4 | ~128-131 | Aromatic carbon adjacent to C5. |

| C5 | ~123-126 | Aromatic carbon influenced by the C7 substituent. |

| C6 | ~130-133 | Aromatic carbon adjacent to the sulfonyl chloride-bearing carbon. |

| C7 | ~138-142 | Carbon directly attached to the electron-withdrawing SO₂Cl group. |

| C7a | ~148-151 | Bridgehead carbon adjacent to N1.[5] |

| N-CH₃ | ~35-40 | Typical chemical shift for an N-methyl group on a heteroaromatic system. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group.

Table 3: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980 - 2880 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |

| 1620 - 1580 | C=N stretch (indazole ring) | Medium |

| 1500 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfonyl chlorides and provide compelling evidence for the presence of this functional group.[1][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

-

Molecular Ion (M⁺): The expected monoisotopic mass of C₈H₇ClN₂O₂S is approximately 229.99 g/mol . The presence of chlorine will result in a characteristic isotopic pattern, with a significant M+2 peak at roughly one-third the intensity of the molecular ion peak due to the natural abundance of ³⁷Cl.

-

Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) with collision-induced dissociation (CID) would likely lead to the following fragmentation patterns:

The fragmentation can be visualized as a logical pathway:

Caption: Predicted MS fragmentation of this compound.

Experimental Protocols

To obtain high-quality data that can be confidently compared against these predictions, standardized experimental procedures are crucial.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Tune and shim the instrument to ensure a sharp and symmetrical solvent peak.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the coupling constants.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The acquired spectrum should be background-corrected. Identify and label the major absorption peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation (ESI-MS):

-

Infuse the sample solution into the electrospray source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

-

Perform MS/MS (or tandem MS) on the isolated parent ion to induce fragmentation and record the resulting product ion spectrum.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and isotopic distribution. Interpret the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

Data Interpretation Workflow

The process of structural confirmation is a systematic comparison of experimental data with predicted values. This workflow ensures a high degree of confidence in the final structural assignment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijsdr.org [ijsdr.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aaqr.org [aaqr.org]

discovery and properties of 2-Methyl-2H-indazole derivatives

An In-Depth Technical Guide to the Discovery and Properties of 2-Methyl-2H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in modern medicinal chemistry. While existing in multiple tautomeric forms, the 2H-indazole isomer and its derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole derivatives, beginning with the historical context of their discovery and delving into their physicochemical properties, strategic synthesis, and multifaceted therapeutic applications. We will explore their crucial role as kinase inhibitors in oncology, particularly in targeting angiogenesis pathways like VEGFR-2, and touch upon their emerging potential as anti-inflammatory and antiprotozoal agents. This document synthesizes field-proven insights, detailed experimental protocols, structure-activity relationship (SAR) data, and critical pharmacokinetic considerations to equip researchers and drug development professionals with a robust understanding of this important chemical class.

Chapter 1: The 2H-Indazole Scaffold: A Historical and Physicochemical Perspective

Historical Milestone: From Fischer's Discovery to a Privileged Scaffold

The journey of the indazole ring system began in the 1880s with the pioneering work of Nobel laureate Emil Fischer.[1][2] His initial experiments, aimed at creating an anhydride of o-hydrazinocinnamic acid, unexpectedly yielded a product without oxygen, which was later identified as the indazole core.[2] This foundational discovery laid the groundwork for over a century of chemical exploration.

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][3] While the 1H-tautomer is generally more thermodynamically stable, synthetic methodologies have enabled the selective preparation of 2H-indazoles, which often exhibit distinct and potent biological profiles, establishing them as a critical pharmacophore in their own right.[1][4][5] The N2-substituted scaffold, including 2-methyl derivatives, is a key feature in numerous compounds investigated for therapeutic applications.[6][7]

Structural and Physicochemical Properties

The 2-Methyl-2H-indazole core consists of a benzene ring fused to a pyrazole ring, with a methyl group affixed to the nitrogen atom at position 2. This substitution prevents tautomerization to the 1H form, locking the molecule in the 2H configuration.

Key Properties:

-

Basicity: 2H-Indazole derivatives are generally stronger bases than their 1H counterparts. For instance, 2-methyl-2H-indazole has a pKb of 2.02, compared to 0.42 for 1-methyl-1H-indazole, indicating a greater affinity for protonation.[3]

-

Dipole Moment: The 2H-isomers exhibit a larger dipole moment (e.g., 3.4 D for 2-methyl-2H-indazole) compared to the 1H-isomers (1.50 D for 1-methyl-1H-indazole), which can influence their solubility, crystal packing, and interactions with biological targets.[3]

-

Solubility: The solubility of derivatives is highly dependent on the nature of the substituents. Generally, the core structure is soluble in organic solvents.

-

Stability: The 2H-indazole ring is an aromatic and stable heterocyclic system.

Spectroscopic Characterization

The unambiguous identification of 2-Methyl-2H-indazole derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton on the five-membered ring (at C3) of a 2-substituted-2H-indazole typically appears as a singlet at a downfield chemical shift, often above 8.0 ppm. The signals for the methyl group at the N2 position will appear as a singlet in the aliphatic region, typically around 2.5-4.0 ppm.[8]

-

¹³C NMR: The chemical shifts of the carbon atoms provide a distinct fingerprint for the 2H-indazole scaffold, which can be confirmed by comparison with literature data.[8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass of newly synthesized derivatives.[9][10]

Chapter 2: Synthetic Strategies for 2-Methyl-2H-Indazole Derivatives

The regioselective synthesis of 2H-indazoles is a critical challenge that has been addressed by several robust methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.

The Cadogan Reductive Cyclization: A Workhorse Methodology

One of the most reliable and widely used methods for synthesizing 2-aryl-2H-indazoles is the Cadogan reaction.[11] This process involves the reductive cyclization of an o-nitrobenzaldehyde derivative. The general pathway involves two key steps:

-

Condensation: An o-nitrobenzaldehyde is condensed with a primary amine (e.g., methylamine for 2-methyl derivatives, or an aniline for 2-aryl derivatives) to form an intermediate Schiff base (o-nitrobenzylidene amine).

-

Reductive Cyclization: The Schiff base is then treated with a trivalent phosphorus reagent, such as triethyl phosphite (P(OEt)₃) or tri-n-butylphosphine (P(nBu)₃), which acts as both an oxygen abstractor (reducing the nitro group) and a cyclizing agent to form the N-N bond, yielding the 2H-indazole ring.[9][12]

This method is valued for its operational simplicity and tolerance of a range of functional groups on both the benzaldehyde and amine starting materials.[12][13]

Detailed Experimental Protocol: One-Pot Ultrasound-Assisted Cadogan Synthesis of 2-Phenyl-2H-Indazoles

This protocol is a modification of the classical Cadogan method, employing ultrasound irradiation to accelerate the initial condensation, reduce reaction times, and simplify the workflow by avoiding the isolation of the intermediate Schiff base.[14]

Materials:

-

2-Nitrobenzaldehyde

-

Aniline (or appropriate substituted aniline)

-

Triethyl phosphite (P(OEt)₃)

-

Ethanol (optional, for conventional heating comparison)

-

Standard laboratory glassware

-

Ultrasonic bath

-

Oil bath and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reactant Charging: In a suitable reaction vessel (e.g., a 10 mL microwave vial), combine 2-nitrobenzaldehyde (1.0 eq) and the desired aniline (1.0 eq).[14]

-

Ultrasound-Assisted Condensation: Place the reaction vessel in an ultrasonic bath and irradiate the neat (solvent-free) mixture at 40°C. The reaction is typically run for four 1-hour cycles to ensure complete formation of the Schiff base intermediate.[14]

-

Addition of Cyclizing Agent: After cooling, add triethyl phosphite (3.0 eq) directly to the vessel containing the crude Schiff base.[9][14]

-

Reductive Cyclization: Heat the reaction mixture to 150°C using an oil bath under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2 hours).[9]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If excess triethyl phosphite and the resulting phosphate byproduct are volatile, they can be removed under high vacuum.[15]

-

Purify the resulting crude residue directly by silica gel column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 90:10).[15]

-

-

Characterization: Confirm the structure and purity of the isolated 2-phenyl-2H-indazole product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Workflow for Cadogan Synthesis

The following diagram illustrates the logical flow of the one-pot Cadogan synthesis.

Caption: One-pot Cadogan synthesis workflow.

Alternative and Modern Synthetic Routes

While the Cadogan reaction is robust, other methods have been developed to broaden the substrate scope and improve reaction conditions.

-

Copper-Catalyzed Multicomponent Reactions (MCRs): These elegant one-pot reactions combine three components, such as a 2-bromobenzaldehyde, a primary amine, and sodium azide, in the presence of a copper catalyst (e.g., CuI or CuO nanoparticles).[1][2][13][16] The copper catalyst is key to facilitating the formation of both the C-N and the critical N-N bonds, offering high efficiency and a broad substrate scope.[16]

-

Davis-Beirut Reaction: This method involves treating a 2-nitrobenzylamine intermediate with a mild base (e.g., 5% KOH in alcohol) at moderate temperatures to induce cyclization. A key advantage is that it avoids the use of expensive or toxic metals.[1][17]

-

[3+2] Dipolar Cycloaddition: A modern approach involves the reaction of arynes with sydnones. This method proceeds under very mild conditions, provides high yields, and offers excellent regioselectivity for the 2H-indazole isomer without contamination from the 1H form.[5]

Chapter 3: Therapeutic Applications and Mechanisms of Action

Overview of Biological Activities

The 2H-indazole scaffold is a cornerstone of many biologically active compounds. Derivatives have demonstrated a wide array of pharmacological properties, making them highly valuable in drug discovery.[1] Key reported activities include:

-

Anticancer: Primarily through the inhibition of protein kinases.[6][8][18]

-

Anti-inflammatory: By mechanisms that can include cyclooxygenase-2 (COX-2) inhibition.[1][19]

-

Antiprotozoal: Showing potent activity against parasites like Entamoeba histolytica and Giardia intestinalis.[1][14]

-

Antimicrobial and Antifungal: Demonstrating inhibitory effects against various bacterial and fungal strains.[1][10]

-

Neurodegenerative Disease Targets: Investigated for applications in neurological disorders.[20]

Deep Dive: 2-Methyl-2H-Indazoles as Kinase Inhibitors in Oncology

Perhaps the most significant therapeutic application of indazole derivatives is in oncology. Many function as ATP-competitive inhibitors of protein kinases, which are critical enzymes that regulate cellular processes like proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The VEGF receptor 2 (VEGFR-2) is a primary target for anti-angiogenic cancer therapies.[21][22]

Numerous 2-substituted indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[23][24][25] By binding to the ATP pocket of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.[22] Pazopanib, an approved anticancer drug, features a 2,3-dimethyl-2H-indazole core and functions, in part, by inhibiting VEGFR.[26]

Caption: Standard workflow for in vitro ADME/PK profiling.

Future Outlook and Clinical Translation

The 2-Methyl-2H-indazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Improving Selectivity: Designing derivatives that are highly selective for a specific kinase over others to minimize off-target effects and improve safety profiles.

-

Targeting Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations (e.g., in EGFR). [27]* Multifunctional Agents: Creating single molecules that can modulate multiple disease pathways, such as dual antimicrobial and anti-inflammatory agents. [19]* Advanced Synthesis: Employing green chemistry and flow synthesis to develop more sustainable and scalable routes to these valuable compounds. [1] The proven success of indazole-containing drugs like Pazopanib and Axitinib in the clinic underscores the therapeutic potential of this scaffold. [1]With continued innovation in synthesis, computational design, and biological evaluation, 2-Methyl-2H-indazole derivatives are poised to remain at the forefront of medicinal chemistry and contribute to the development of next-generation therapies.

References

-

Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

-

Synthesis of 2‐phenyl‐2H‐ indazole derivatives. ResearchGate. Available at: [Link]

-

TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION. ResearchGate. Available at: [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

-

Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. Available at: [Link]

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]

-

Designofi ndazole derivatives 20-21 as VEGFR inhibitors (green lines...). ResearchGate. Available at: [Link]

-

Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. Available at: [Link]

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Available at: [Link]

-

RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. Journals of Research in Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. National Center for Biotechnology Information. Available at: [Link]

-

Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ACS Publications. Available at: [Link]

-

Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). National Center for Biotechnology Information. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

-

Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. Available at: [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. Available at: [Link]

-

Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. ACS Publications. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

-

Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Wiley Online Library. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. Available at: [Link]

-

Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. Available at: [Link]

-

ADME Study of Azole Derivatives with SwissADME Online Tool. Cronicon. Available at: [Link]

-

2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

-

2-Methyl-6-nitro-2H-indazole. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing 2<i>H</i>‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijsdr.org [ijsdr.org]

- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 13. 2H-Indazole synthesis [organic-chemistry.org]

- 14. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ijddmr.org [ijddmr.org]

- 25. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. b.aun.edu.eg [b.aun.edu.eg]

A Technical Guide to the Chemical Reactivity and Stability of 2-Methyl-2H-indazole-7-sulfonyl chloride

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-2H-indazole-7-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the sulfonyl chloride functional group serves as a versatile handle for introducing the critical sulfonamide linkage.[1] This document, intended for researchers, scientists, and drug development professionals, delineates the core chemical reactivity, stability profile, and safe handling protocols for this reagent. By synthesizing mechanistic principles with practical, field-proven insights, this guide aims to empower scientists to effectively and safely utilize this compound in the synthesis of novel molecular entities.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a prominent bicyclic heterocycle that features consistently in a wide array of therapeutic agents, demonstrating activities as CCR4 antagonists, antimicrobials, and anti-inflammatory agents.[2][3][4] The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is another cornerstone of drug design, present in approximately ten percent of the top 100 prescribed pharmaceuticals.[5] The convergence of these two privileged motifs in this compound makes it a reagent of high strategic value for constructing complex molecules with potential therapeutic applications.[1][6]

This guide moves beyond a simple recitation of facts to explain the causality behind its reactivity and the necessary precautions for its use, ensuring both successful synthetic outcomes and laboratory safety.

Molecular Structure and Physicochemical Properties

This compound is an aromatic sulfonyl chloride featuring a methylated indazole ring. The electron-withdrawing nature of the sulfonyl chloride group and the specific electronic properties of the 2H-indazole tautomer govern its reactivity.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1363380-68-0 |

| Molecular Formula | C₈H₇ClN₂O₂S |

| Molecular Weight | 230.67 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Purity | >97% (typical for commercial suppliers)[7][8] |

Core Chemical Reactivity

The synthetic utility of this compound stems from the high electrophilicity of the sulfonyl sulfur atom, making it susceptible to attack by a wide range of nucleophiles.

Reaction with Amines: The Gateway to Sulfonamides

The reaction with primary and secondary amines is the most common and arguably most important transformation of sulfonyl chlorides, yielding therapeutically relevant sulfonamides.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9]

-

Causality of Experimental Choice: The choice of base and solvent is critical. Non-nucleophilic organic bases are preferred to avoid competition with the primary or secondary amine. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent hydrolysis of the sulfonyl chloride.[6]

Caption: Workflow for sulfonamide synthesis.

Reaction with Alcohols: Sulfonate Ester Formation

In a similar fashion, alcohols can react with this compound to form sulfonate esters. This reaction also requires a base (e.g., pyridine) to scavenge the HCl produced. While less common in drug molecules than sulfonamides, sulfonate esters are important intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.

Hydrolysis: The Primary Stability Concern

This compound, like all sulfonyl chlorides, is highly susceptible to hydrolysis. This is the most critical reaction to consider during storage and handling.

-

Mechanism: Water acts as a nucleophile, attacking the sulfur center to form the corresponding 2-methyl-2H-indazole-7-sulfonic acid and hydrochloric acid.[10] This reaction is generally irreversible and proceeds via an SN2-type mechanism.[11] The rate of hydrolysis can be influenced by the electronic nature of the aromatic ring.[12][13]

-

Consequences: The hydrolysis not only consumes the valuable reagent but also generates corrosive HCl gas, which can create a hazardous laboratory atmosphere and degrade other sensitive reagents. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection, allowing for their synthesis in aqueous media under specific conditions, but this should not be relied upon for storage.[14]

Caption: Hydrolysis degradation pathway.

Chemical Stability and Safe Storage

The stability of this compound is fundamentally linked to its reactivity. Proper storage and handling are not merely best practices; they are essential for maintaining the reagent's integrity and ensuring safety.

Table 2: Stability and Incompatibility Profile

| Factor | Impact on Stability | Recommended Action |

| Moisture / Water | High. Rapidly hydrolyzes to the corresponding sulfonic acid and HCl.[15] | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Use of a desiccator is highly recommended.[16] |

| Heat | Moderate. Can accelerate decomposition. | Store in a cool, dry place. Avoid exposure to high temperatures. |

| Bases | High. Reacts with strong bases. | Store away from strong bases, except when used as reagents in a controlled reaction. |

| Nucleophiles | High. Reacts with amines, alcohols, thiols, etc. | Store away from all nucleophilic substances. |

| Oxidizing Agents | Moderate. Potential for reaction. | Store away from strong oxidizing agents.[16] |

Discoloration (e.g., turning yellow or dark) upon storage is often an indicator of decomposition. While slight discoloration may not impede all reactions, for sensitive applications requiring high purity, using a fresh or purified reagent is strongly advised.

Self-Validating Protocols and Methodologies

The following protocols are designed to be self-validating, meaning they incorporate steps and controls that ensure the reaction proceeds as intended and that byproducts are effectively managed.

Protocol: Synthesis of an N-Aryl-2-methyl-2H-indazole-7-sulfonamide

This procedure details a standard method for coupling the sulfonyl chloride with a representative primary amine, aniline.

Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Reagent Addition: In a separate flask, prepare a solution of aniline (1.05 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.

-

Reaction: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the amine/TEA solution dropwise via the dropping funnel over 20-30 minutes. Causality: Slow addition at low temperature controls the exotherm of the reaction and minimizes side-product formation.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup (Quenching): Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (aq). Extract the organic layer. Causality: The acidic wash removes excess aniline and the triethylamine hydrochloride salt.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol: Quenching Excess Sulfonyl Chloride

It is imperative to safely neutralize any unreacted sulfonyl chloride before disposal.

Methodology:

-

Preparation: Prepare a stirred, cold (0 °C) aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃). Causality: A weak base is used to control the rate of hydrolysis and prevent a violent exothermic reaction that could occur with a strong base like NaOH.

-

Quenching: Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the bicarbonate solution. Be prepared for gas evolution (CO₂).

-

Verification: Ensure the aqueous solution remains basic (pH > 8) to confirm complete neutralization of the generated HCl and the sulfonyl chloride.

-

Disposal: The neutralized aqueous mixture can now be processed for appropriate waste disposal according to institutional guidelines.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex sulfonamides, particularly within the context of drug discovery. Its high reactivity, while synthetically advantageous, necessitates a thorough understanding of its stability profile. The primary pathway for degradation is hydrolysis, a reaction that can be effectively mitigated by strict adherence to anhydrous storage and handling conditions. By employing the robust protocols and safety considerations detailed in this guide, researchers can confidently leverage the synthetic potential of this valuable building block to advance their scientific objectives.

References

-

N. A. G. N. Alanine, et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

-

N. A. G. N. Alanine, et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]

-

O. Rogne. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

-

A. B. Bouziane, et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link]

-

G. A. Tomaselli, et al. (1980). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

-

A. B. Bouziane, et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

B. G. Gnedin, et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

-

S. N. Ivanov, et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

-

D. A. Alonso, et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]

-

O. Grygorenko, et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Unacademy. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

-

J. Liu, et al. (2020). Mechanism of the reaction of arenesulfonyl chlorides with... ResearchGate. [Link]

-

A. B. Bouziane, et al. (2024). Synthesis of new indazole-sulfonamide derivatives 1, 2, and 4–8. ResearchGate. [Link]

-

S. L. Buchwald, et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Y. Li, et al. (2024). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

PubChemLite. 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). PubChemLite. [Link]

-

R. M. Hughes. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. [Link]

-

PubChem. 2-Methyl-2H-indazole. PubChem. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

R. Martín-Escolano, et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

-

Lab M² . This compound, 97%+. Lab M². [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 1363380-68-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. youtube.com [youtube.com]

- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Elucidation of 2-Methyl-2H-indazole-7-sulfonyl chloride

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 2-Methyl-2H-indazole-7-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required for unambiguous molecular characterization. We will delve into the strategic application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), culminating with the definitive confirmation by Single Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices and the establishment of a self-validating system of analytical data.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules, exhibiting properties such as anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The specific regioisomer, 2-Methyl-2H-indazole, presents a unique scaffold for drug design. The addition of a sulfonyl chloride group at the 7-position introduces a highly reactive functional group, making it a versatile building block for the synthesis of a diverse array of sulfonamide-based drug candidates.

Given the potential for isomeric impurities during synthesis, a rigorous and unequivocal structural elucidation is paramount to ensure the quality, safety, and efficacy of any downstream applications. This guide will outline the logical workflow for confirming the precise molecular architecture of this compound.

Synthesis and Purification: A Hypothetical Pathway

While various methods for the synthesis of indazoles have been reported[2][3][4], a common route to N-substituted indazoles involves the cyclization of appropriate precursors. For this compound, a plausible synthetic route could begin with the chlorosulfonation of a suitable indazole precursor.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2-Methyl-2H-indazole.

-

Chlorosulfonation: To a cooled (0 °C) solution of chlorosulfonic acid, 2-Methyl-2H-indazole is added portion-wise under anhydrous conditions.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a stable solid.

The successful synthesis and purification of the target compound are the crucial first steps before embarking on its structural characterization.

Spectroscopic Elucidation: A Multi-pronged Approach

A combination of spectroscopic techniques is essential for a thorough structural analysis.[5] Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6][7] For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Expected IR Spectral Data:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980-2880 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |

| 1620-1580 | C=N and C=C stretch (indazole ring) | Medium |

| 1380-1340 | SO₂ asymmetric stretch | Strong |

| 1190-1160 | SO₂ symmetric stretch | Strong |

| 600-500 | S-Cl stretch | Strong |

The presence of strong absorption bands in the 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ regions is highly indicative of the sulfonyl chloride group.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in confirming the structure.

Expected Mass Spectrometry Data (Electron Impact - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight of C₈H₇ClN₂O₂S (229.99). A key feature would be the isotopic pattern of chlorine, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[6]

-

Key Fragmentation Ions:

-

Loss of Cl: [M-Cl]⁺

-

Loss of SO₂: [M-SO₂]⁺

-

Loss of SO₂Cl: [M-SO₂Cl]⁺, corresponding to the 2-methyl-2H-indazole fragment.

-

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and key fragments, providing further confidence in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous assignment.

3.3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Hypothetical ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.8 | d | 1H | H-4 |

| ~7.4 | t | 1H | H-5 |

| ~4.2 | s | 3H | N-CH₃ |

| ~8.5 | s | 1H | H-3 |

-

Rationale: The protons on the benzene ring (H-4, H-5, H-6) would appear in the aromatic region, with their splitting pattern revealing their relative positions. The sulfonyl chloride group at C-7 would significantly deshield the adjacent H-6 proton. The N-methyl group would appear as a sharp singlet in the upfield region. The H-3 proton of the indazole ring is also expected in the aromatic region as a singlet.

3.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Hypothetical ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~150 | C-7a |

| ~140 | C-3a |

| ~135 | C-7 |

| ~130 | C-5 |

| ~125 | C-6 |

| ~120 | C-4 |

| ~122 | C-3 |

| ~35 | N-CH₃ |

-

Rationale: The carbon atom (C-7) directly attached to the electron-withdrawing sulfonyl chloride group would be significantly downfield. The other aromatic carbons would appear in their expected regions. The N-methyl carbon would be found in the aliphatic region.

3.3.3. 2D NMR Spectroscopy: Confirming Connectivity

2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a complete molecular structure.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see correlations between H-4, H-5, and H-6, confirming their adjacent positions on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

-

The N-CH₃ protons showing a correlation to C-3 and C-3a.

-

H-6 showing correlations to C-7, C-5, and C-7a.

-

H-4 showing correlations to C-3a, C-5, and C-7a.

-

H-3 showing correlations to C-3a and C-7a.

-

Visualization of the Elucidation Workflow

Caption: Key HMBC correlations for structural confirmation. (Note: A placeholder image is used in the DOT script; in a real scenario, this would be the chemical structure).

X-ray Crystallography: The Definitive Proof

While the collective spectroscopic data provides a very strong case for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure. [1][8][9] Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of the atoms in the molecule.

The resulting crystal structure would definitively confirm the connectivity of the 2-methyl-2H-indazole core and the position of the sulfonyl chloride group at C-7, leaving no room for ambiguity.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. IR spectroscopy provides initial confirmation of key functional groups, while mass spectrometry establishes the molecular weight and fragmentation patterns. A comprehensive suite of 1D and 2D NMR experiments allows for the detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography offers unequivocal proof of the structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required for the use of this important building block in research and drug development.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of our indazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Retrieved from [Link]

-

King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 2063-2067. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. Retrieved from [Link]

-

American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and activities of indazole derivatives 9 u–z. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of some indazole-based derivatives (VII and VIII) as EGFR inhibitors. Retrieved from [Link]

-

Supporting Information for a scientific publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

-

Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Retrieved from [Link]

-

Reddy, T. J., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

-

MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-2H-indazole. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-sulfonyl chloride. Retrieved from [Link]

-

Autech Industry Co.,Ltd. (n.d.). This compound, 98% Purity, C8H7ClN2O2S, 1 gram. Retrieved from [Link]

-

Reagents.com.cn. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

theoretical calculations on 2-Methyl-2H-indazole-7-sulfonyl chloride

An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyl-2H-indazole-7-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. This molecule merges two scaffolds of high importance in medicinal chemistry: the privileged indazole nucleus, known for its wide range of biological activities, and the highly reactive sulfonyl chloride group, a critical functional handle for synthesizing sulfonamide-based therapeutics.[1][2][3] Given the general lack of specific experimental data for this compound, in silico methods offer a powerful, predictive approach to understanding its structural, electronic, and reactive properties. This guide details the rationale, methodological choices, and step-by-step protocols for performing robust theoretical calculations using Density Functional Theory (DFT), enabling researchers to forecast molecular behavior and guide synthetic strategies in drug discovery programs.

Introduction: A Molecule of Strategic Importance

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with over 90% of new drugs featuring such motifs.[4] Within this class, the indazole scaffold is recognized as a "privileged" structure, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and anti-bacterial treatments.[1][2][5] The functionalization of this core is key to modulating its biological activity.